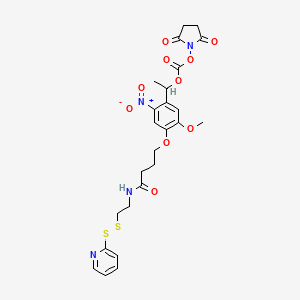
Amino-SS-PEG12-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-SS-PEG12-acid is a cleavable linker molecule with a polyethylene glycol (PEG) spacer and terminal functional groups. It is widely used in scientific research and various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene glycol to form PEG with the desired molecular weight.
Functionalization: The terminal hydroxyl groups of PEG are then reacted with thiol-reactive reagents to introduce the disulfide bond.
Activation: The carboxylic acid group at the terminal end is activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC, HATU) to facilitate further reactions.
Industrial Production Methods: Industrial production of Amino-SS-PEG12-acid involves scaling up the laboratory synthesis methods while maintaining quality and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Amino-SS-PEG12-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The terminal amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Activating reagents like EDC, HATU, and NHS.
Major Products Formed:
Disulfide-linked compounds: Resulting from the oxidation of thiol groups.
Amide-linked compounds: Formed by the reaction of the terminal amine group with carboxylic acids or activated esters.
Wissenschaftliche Forschungsanwendungen
Amino-SS-PEG12-acid is extensively used in various scientific research fields, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification and conjugation of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism by which Amino-SS-PEG12-acid exerts its effects involves the cleavage of disulfide bonds under reducing conditions. This cleavage releases the attached biomolecule or drug, allowing it to interact with its target. The molecular targets and pathways involved depend on the specific application, such as the binding of antibodies to cancer cells in ADCs.
Vergleich Mit ähnlichen Verbindungen
Amino-SS-PEG12-acid is compared with other similar compounds based on its unique properties and applications. Some similar compounds include:
Non-cleavable linkers: These do not have disulfide bonds and are used in applications where permanent attachment is desired.
Protease-cleavable linkers: These are designed to be cleaved by specific proteases, allowing targeted release of the attached molecule.
Glycosidase-cleavable linkers: Cleaved by glycosidases, these linkers are used in glycoprotein research.
This compound stands out due to its hydrophilic PEG spacer, which enhances solubility and stability in aqueous media, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14S2/c30-2-27-45-46-28-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-1-29(31)32/h1-28,30H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPKCUYIAIDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCSSCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














